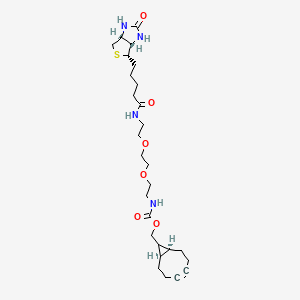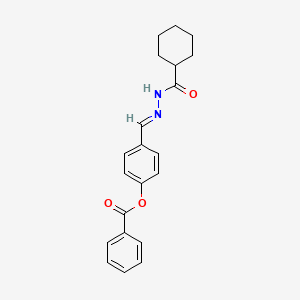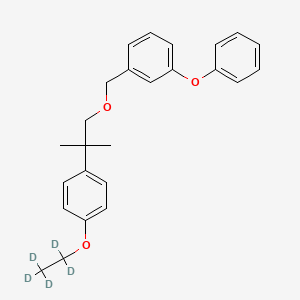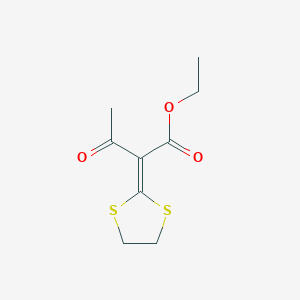
Tin, bis(2,4-pentanedionato-kappaO,kappaO')-, (T-4)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tin (II) acetylacetonate: is a coordination complex derived from the acetylacetonate anion and tin ions. It is a metal acetylacetonate compound, where the ligand acetylacetonate forms a chelate ring with the tin ion. This compound is widely used in various fields due to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The customary method for preparing tin (II) acetylacetonate involves treating an acidic solution of tin ions with an ammonium or sodium acetylacetonate solution. The reaction typically involves mixing a solution of a tin salt with acetylacetone and then raising the pH of the solution until the complex precipitates .
Industrial Production Methods: In industrial settings, the preparation of tin (II) acetylacetonate often involves recrystallization from hot petroleum ether. The resulting green needles are filtered using Buchner filtration, rinsed with small portions of cold petroleum ether, and dried in a vacuum desiccator .
化学反応の分析
Types of Reactions: Tin (II) acetylacetonate undergoes various types of reactions, including:
Oxidation: Tin (II) acetylacetonate can be oxidized to form tin (IV) compounds.
Reduction: It can be reduced to form tin (0) or other lower oxidation state compounds.
Substitution: The acetylacetonate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are commonly used.
Substitution: Ligand exchange reactions often involve other chelating agents or ligands in a suitable solvent.
Major Products:
Oxidation: Tin (IV) acetylacetonate or other tin (IV) compounds.
Reduction: Tin metal or lower oxidation state tin compounds.
Substitution: New coordination complexes with different ligands.
科学的研究の応用
Tin (II) acetylacetonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of tin-based compounds and materials.
Biology: Tin (II) acetylacetonate is used in the study of biological systems and as a potential therapeutic agent.
Medicine: Research is ongoing into its potential use in medical applications, including as a component in drug delivery systems.
Industry: It is used in the production of thin films by atomic layer deposition (ALD) and atomic layer etching. .
作用機序
The mechanism by which tin (II) acetylacetonate exerts its effects involves the coordination of the acetylacetonate ligands with the tin ion. This coordination forms a stable chelate ring, which can interact with various molecular targets. In the context of perovskite solar cells, for example, the acetylacetonate ligand coordinates with tin ions in the precursor solution, improving the crystallization process of perovskites .
類似化合物との比較
- Tin (IV) bis (acetylacetonate) dichloride
- Tin (II) acetate
- Lead (II) acetylacetonate
- Indium (III) acetylacetonate
- Iron (III) acetylacetonate
- Gallium (III) acetylacetonate
- Dibutyltin bis (acetylacetonate)
Comparison: Tin (II) acetylacetonate is unique due to its specific oxidation state and the stability of the chelate ring formed with the acetylacetonate ligands. Compared to other metal acetylacetonates, it offers distinct reactivity and stability, making it particularly useful in applications such as thin film deposition and catalysis .
特性
分子式 |
C10H14O4Sn |
|---|---|
分子量 |
316.93 g/mol |
IUPAC名 |
bis[[(Z)-4-oxopent-2-en-2-yl]oxy]tin |
InChI |
InChI=1S/2C5H8O2.Sn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; |
InChIキー |
XDRPDDZWXGILRT-FDGPNNRMSA-L |
異性体SMILES |
C/C(=C/C(=O)C)/O[Sn]O/C(=C\C(=O)C)/C |
正規SMILES |
CC(=CC(=O)C)O[Sn]OC(=CC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12055594.png)




![(2R)-1-[(1S)-1-Aminoethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B12055618.png)
![Trisodium;4-[(4-anilino-2-hydroxy-5-sulfonatonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12055623.png)


![[2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 3-bromobenzoate](/img/structure/B12055638.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12055644.png)



